(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate typically involves the protection of an amino acid derivative with a Boc group. The process generally includes:
Starting Material: The synthesis begins with an amino acid derivative.
Protection Step: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with benzyl bromide in the presence of a base to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Amide Formation: The compound can participate in amide bond formation, which is crucial in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Amide Formation: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
Deprotection: The removal of the Boc group yields the free amine.
Substitution: Substituted benzyl derivatives.
Amide Formation: Peptide chains or other amide-containing compounds.
Scientific Research Applications
®-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate involves its reactivity as a protected amino acid derivative. The Boc group provides stability, allowing the compound to participate in various chemical reactions without premature deprotection. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or drug development.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate: Lacks the dimethylamino group.
®-Benzyl 2-amino-4-(dimethylamino)-4-oxobutanoate: Lacks the Boc protection.
Benzyl 2-((tert-butoxycarbonyl)amino)-4-(methylamino)-4-oxobutanoate: Contains a methylamino group instead of dimethylamino.
Uniqueness
®-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate is unique due to the presence of both the Boc-protected amino group and the dimethylamino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
benzyl (2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)19-14(11-15(21)20(4)5)16(22)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,19,23)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYSGIXPJFRFHB-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.